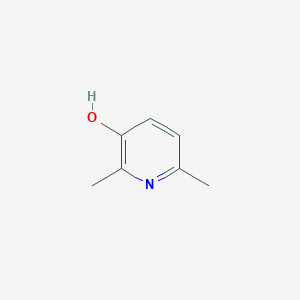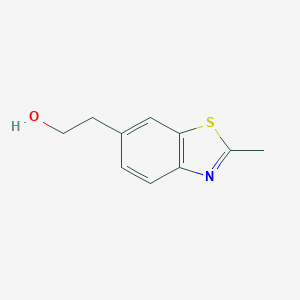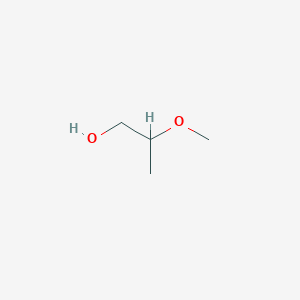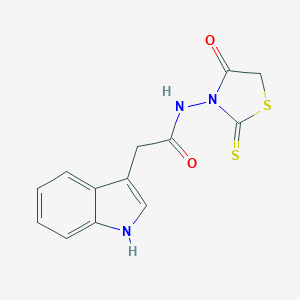
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine itself is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The indolylacetylamino group adds an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
The synthesis of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide typically involves the reaction of rhodanine with indolylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition disrupts the enzyme’s role in maintaining pH balance and ion transport, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparison with Similar Compounds
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide can be compared with other rhodanine derivatives and indole-containing compounds:
Rhodanine-3-acetic acid: Similar in structure but lacks the indole moiety, making it less versatile in biological applications.
Indole-3-acetic acid: A plant hormone with different biological roles, primarily in plant growth regulation.
Rhodanine-3-propionic acid: Another rhodanine derivative with different side chains, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features of rhodanine and indole, providing a broad spectrum of chemical reactivity and biological activity .
Properties
CAS No. |
1438-20-6 |
|---|---|
Molecular Formula |
C13H11N3O2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
InChI Key |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


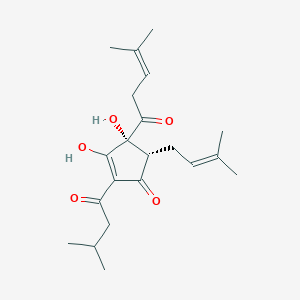
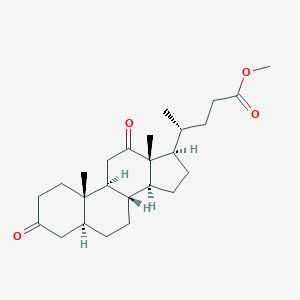
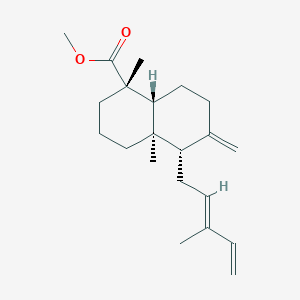
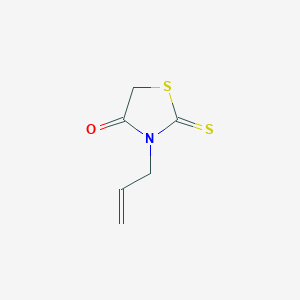
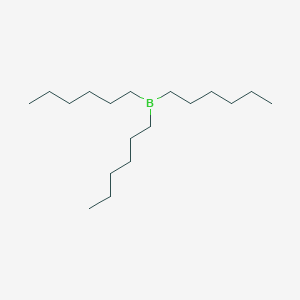
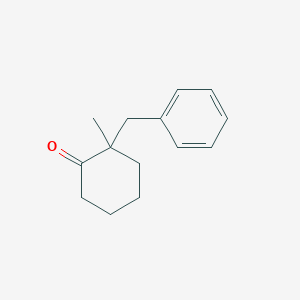
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
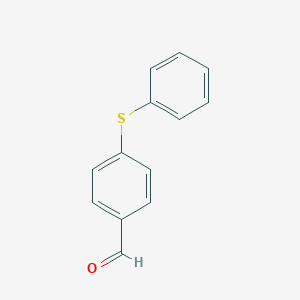
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)


